molecular formula C8H9F3N2O3 B6277167 5-(azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid CAS No. 2763759-86-8

5-(azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid

Cat. No.: B6277167
CAS No.: 2763759-86-8
M. Wt: 238.2
InChI Key:
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Description

5-(azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid is a heterocyclic compound that features both azetidine and oxazole rings The presence of trifluoroacetic acid enhances its solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azetidin-3-yl)-1,3-oxazole typically involves the formation of the azetidine ring followed by the construction of the oxazole ring. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate as a starting material, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(azetidin-3-yl)-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The azetidine and oxazole rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-(azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(azetidin-3-yl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or activating them. The oxazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid is unique due to the combination of azetidine and oxazole rings, which confer distinct chemical and biological properties. The presence of trifluoroacetic acid further enhances its solubility and stability, making it a valuable compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid involves the reaction of 3-amino-1,2-propanediol with ethyl oxalyl chloride to form ethyl 2-(hydroxyamino)acetate. This intermediate is then reacted with 2-bromo-2-nitropropane to form ethyl 2-(3-nitro-2-oxopropylamino)acetate. Reduction of the nitro group with palladium on carbon and hydrogen gas yields ethyl 2-(3-amino-2-oxopropylamino)acetate. Cyclization of this intermediate with trifluoroacetic anhydride and acetic anhydride yields 5-(azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid.", "Starting Materials": [ "3-amino-1,2-propanediol", "ethyl oxalyl chloride", "2-bromo-2-nitropropane", "palladium on carbon", "hydrogen gas", "trifluoroacetic anhydride", "acetic anhydride" ], "Reaction": [ "3-amino-1,2-propanediol + ethyl oxalyl chloride → ethyl 2-(hydroxyamino)acetate", "ethyl 2-(hydroxyamino)acetate + 2-bromo-2-nitropropane → ethyl 2-(3-nitro-2-oxopropylamino)acetate", "ethyl 2-(3-nitro-2-oxopropylamino)acetate + palladium on carbon + hydrogen gas → ethyl 2-(3-amino-2-oxopropylamino)acetate", "ethyl 2-(3-amino-2-oxopropylamino)acetate + trifluoroacetic anhydride + acetic anhydride → 5-(azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid" ] }

CAS No.

2763759-86-8

Molecular Formula

C8H9F3N2O3

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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